6-Methoxyisoquinoline-8-carboxylic acid
Description
Significance of Isoquinoline (B145761) Derivatives in Organic and Medicinal Chemistry Research
The isoquinoline ring system, a structural isomer of quinoline (B57606), is a bicyclic aromatic heterocycle that commands a significant position in the landscape of organic and medicinal chemistry. This scaffold is a core component of numerous naturally occurring alkaloids, such as papaverine (B1678415) and morphine, and is integral to a wide array of synthetic pharmaceutical agents. eurekaselect.comthieme-connect.de Its prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. eurekaselect.comnih.govrsc.org
Derivatives of isoquinoline exhibit a vast spectrum of pharmacological activities. eurekaselect.com They are the basis for drugs targeting a multitude of diseases, including cancer, microbial infections, respiratory conditions, and cardiovascular disorders. eurekaselect.comnih.gov The structural diversity of isoquinoline analogs allows for fine-tuning of their biological effects, making them a continued focus of therapeutic research. researchgate.net The development of novel synthetic methodologies to construct and functionalize the isoquinoline core remains an active area of investigation, aiming to expand the library of bioactive molecules for preclinical and clinical evaluation. rsc.org
Overview of Carboxylic Acid Functionalization in Heterocyclic Systems
The introduction of a carboxylic acid group onto a heterocyclic ring is a fundamental strategy in synthetic and medicinal chemistry. The carboxyl group (–COOH) is a highly versatile functional group that significantly influences the physicochemical properties of the parent molecule. wikipedia.org Its polarity and ability to act as both a hydrogen bond donor and acceptor can enhance aqueous solubility, a critical factor for the pharmacokinetic profile of potential drug candidates. wiley-vch.delibretexts.org
From a synthetic standpoint, the carboxylic acid serves as an adaptable chemical handle. It can be readily converted into a variety of other functional groups, including esters, amides, and acyl halides, providing a gateway to a diverse range of derivatives. wikipedia.orgmdpi.com This reactivity is crucial for building molecular complexity and for structure-activity relationship (SAR) studies, where systematic modification of the molecule is performed to optimize biological activity. Furthermore, the acidic nature of the carboxyl group allows for salt formation, which can be exploited to improve a compound's stability and formulation properties. wiley-vch.de In the context of drug design, the carboxylate anion can engage in crucial ionic interactions with biological targets like enzymes and receptors. wiley-vch.de
Research Context of 6-Methoxyisoquinoline-8-carboxylic Acid within Isoquinoline Studies
This compound is a specific, functionalized derivative within the broader class of isoquinoline compounds. Its structure features the characteristic isoquinoline core, substituted with a methoxy (B1213986) group at the 6-position and a carboxylic acid at the 8-position. While extensive, dedicated research on this particular molecule is not widely documented in public literature, its value can be understood by its role as a synthetic building block or intermediate. uni.lu
Chemically, it provides a pre-functionalized isoquinoline scaffold. The methoxy group can influence the electronic properties of the aromatic system, and the carboxylic acid at the 8-position offers a prime site for further chemical elaboration. mdpi.com Compounds like this are often designed and synthesized to be used in the construction of more complex molecules. For instance, isoquinoline carboxylic acids are key precursors in the synthesis of novel therapeutic agents, where the carboxyl group is transformed into amides or other functionalities to interact with specific biological targets. mdpi.com Therefore, this compound is best contextualized as a research chemical, a molecular fragment designed for incorporation into larger, potentially bioactive structures in the course of drug discovery and organic synthesis projects. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C11H9NO3 | uni.lu |
| Monoisotopic Mass | 203.05824 Da | uni.lu |
| SMILES | COC1=CC(=C2C=NC=CC2=C1)C(=O)O | uni.lu |
| InChI | InChI=1S/C11H9NO3/c1-15-8-4-7-2-3-12-6-10(7)9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | uni.lu |
| InChIKey | UCTBSDPTGBFNIC-UHFFFAOYSA-N | uni.lu |
| XlogP (Predicted) | 1.6 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyisoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-7-2-3-12-6-10(7)9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTBSDPTGBFNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091246-62-5 | |
| Record name | 6-methoxyisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Methoxyisoquinoline 8 Carboxylic Acid and Analogues
Classical Cyclization Reactions in Isoquinoline (B145761) Core Synthesis
Traditional methods for constructing the isoquinoline nucleus have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the formation of the nitrogen-containing ring through intramolecular cyclization of a substituted β-phenylethylamine derivative.
The Pomeranz–Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. chem-station.comnih.gov The process is generally carried out in two stages: the initial condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the Schiff base, followed by ring closure using a strong acid like sulfuric acid. chem-station.comnih.govwikipedia.org Modifications such as the Schlittler-Muller and Bobbitt variations have expanded the scope of this reaction to produce C1-substituted and tetrahydroisoquinoline derivatives, respectively. wikipedia.orgorganicreactions.org
The Bischler–Napieralski reaction , also discovered in 1893, is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. researchgate.netwikipedia.org This reaction entails the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.netetsu.edu The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to furnish the fully aromatic isoquinoline core. wikipedia.org The reaction is an intramolecular electrophilic aromatic substitution, and its success is often dependent on the presence of electron-donating groups on the aromatic ring of the phenylethylamine precursor. wikipedia.orgresearchgate.net
These classical methods have been adapted for the synthesis of complex isoquinoline carboxylic acid analogues. For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close analogue of the target compound, was achieved using a Pomeranz–Fritsch–Bobbitt cyclization as a key step.
Table 1: Overview of Classical Isoquinoline Syntheses
| Reaction Name | Precursor(s) | Key Reagent(s) | Product Type |
|---|---|---|---|
| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline |
| Bischler–Napieralski | β-Arylethylamide | Dehydrating Agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline |
The Pfitzinger and Friedländer reactions are classical methods for the synthesis of nitrogen-containing heterocycles; however, they are primarily employed for the construction of quinolines rather than isoquinolines.
The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). The reaction, which can be catalyzed by acids or bases, proceeds via a condensation followed by a cyclodehydration to form a quinoline (B57606) ring. The mechanism involves either an initial aldol (B89426) condensation followed by imine formation or the reverse sequence.
The Pfitzinger reaction is considered a variation of the Friedländer synthesis. It involves the condensation of isatin (B1672199) (or its corresponding isatic acid formed in situ under basic conditions) with a carbonyl compound that has an α-methylene group. This reaction specifically yields quinoline-4-carboxylic acids. The mechanism begins with the base-catalyzed hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine/enamine that subsequently cyclizes and dehydrates.
Due to the nature of the starting materials and the established reaction mechanisms, which dictate the final regiochemistry of the cyclization, both the Pfitzinger and Friedländer reactions lead to the quinoline scaffold and are not used for the synthesis of the isomeric isoquinoline core.
Advanced Synthetic Strategies for Substituted Isoquinoline Carboxylic Acids
To overcome the limitations of classical methods and to access more complex and stereochemically defined isoquinoline carboxylic acids, advanced synthetic strategies have been developed. These include multicomponent reactions, stereoselective approaches, and novel methods for functional group introduction.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide adduct.
A key strategy for synthesizing diverse heterocyclic scaffolds is the use of post-Ugi transformations, where the Ugi adduct is subjected to a subsequent cyclization reaction. This approach has been successfully applied to the synthesis of highly substituted isoquinolone-4-carboxylic acids. In one such method, an Ugi reaction utilizing ammonia (B1221849) and a 2-halobenzoic acid as building blocks generates an intermediate that undergoes a subsequent copper-catalyzed domino reaction to construct the isoquinolone-4-carboxylic acid core. This protocol is notable for its broad substrate scope and tolerance of various functional groups.
The Ugi postcyclization strategy has also been combined with classical reactions. For example, the Pomeranz–Fritsch reaction and its Schlittler–Müller modification have been successfully integrated into a post-Ugi cyclization sequence to generate a variety of isoquinoline scaffolds from orthogonally protected aminoacetaldehyde diethyl acetal.
Table 2: Examples of Ugi Postcyclization for Isoquinoline Synthesis
| Ugi Components | Postcyclization Strategy | Resulting Scaffold |
|---|---|---|
| Ammonia, 2-Halobenzoic acid, Aldehyde, Isocyanide | Copper-catalyzed domino reaction | Isoquinolone-4-carboxylic acid |
| Aminoacetaldehyde diethyl acetal, Aldehyde, Carboxylic acid, Isocyanide | Pomeranz–Fritsch reaction | Substituted Isoquinoline |
The synthesis of optically pure isoquinoline derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Diastereoselective and enantioselective strategies aim to control the formation of new stereocenters during the synthesis of the isoquinoline core.
One effective approach combines the Petasis reaction (a multicomponent reaction of an amine, an aldehyde, and a boronic acid) with the Pomeranz–Fritsch–Bobbitt cyclization . This combination has been used for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. In this synthesis, the stereoselectivity is directed by a chiral amine component used in the initial Petasis reaction, leading to a diastereomeric morpholinone derivative which is then transformed into the final tetrahydroisoquinoline-1-carboxylic acid via the cyclization step.
Other enantioselective methods often rely on chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, or on the use of chiral catalysts. For example, asymmetric versions of the Pictet-Spengler and Bischler-Napieralski reactions have been developed, often involving the enantioselective reduction of a 3,4-dihydroisoquinoline intermediate.
Table 3: Stereoselective Strategies for Isoquinoline Carboxylic Acid Analogues
| Method | Key Reaction(s) | Stereocontrol Element | Example Product |
|---|---|---|---|
| Petasis/Pomeranz–Fritsch–Bobbitt | Multicomponent reaction, Cyclization | Chiral amine | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| Asymmetric Bischler–Napieralski | Cyclization, Reduction | Chiral reducing agent or auxiliary | Chiral 1-substituted Tetrahydroisoquinolines |
Oxidative ring contraction is a synthetic strategy where a cyclic system is rearranged to a smaller ring with the concomitant introduction of a new functional group. A well-established example is the oxidative rearrangement of cyclic ketones to yield ring-contracted carboxylic acids. For instance, alkylcyclohexanones can be oxidized to produce cyclopentanecarboxylic acids. This transformation often proceeds through intermediates like those seen in the Favorskii rearrangement or via oxidative cleavage and subsequent rearrangement.
While direct application of this method to introduce a carboxylic acid at the C8-position of an isoquinoline core is not widely documented, the principle offers a potential, albeit theoretical, pathway. A hypothetical precursor, such as a suitably substituted hexahydro-benzo[h]isoquinolin-8-one, could potentially undergo an oxidative ring contraction. This process would involve the conversion of the six-membered carbocyclic ring of the precursor into a five-membered ring with an exocyclic carboxylic acid group, thereby forming the desired isoquinoline-8-carboxylic acid scaffold. Such a strategy would represent a novel application of oxidative rearrangement chemistry to the synthesis of complex N-heterocycles. The feasibility would depend on the stability of the isoquinoline core to the required oxidative conditions.
Functionalization and Derivatization Strategies for 6-Methoxyisoquinoline-8-carboxylic Acid
The reactivity of the isoquinoline nucleus in this compound towards electrophilic and nucleophilic attack is governed by the electronic effects of the methoxy (B1213986) and carboxylic acid substituents.
Electrophilic Aromatic Substitution:
The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 6-position is expected to activate the benzene ring portion of the isoquinoline core towards electrophilic attack. Conversely, the carboxylic acid group at the 8-position is a deactivating group.
The directing effects of these substituents play a critical role in determining the position of substitution. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of this compound, the positions ortho and para to the methoxy group are C5 and C7. The position meta to the carboxylic acid group is C6 and C10 (if considering the entire aromatic system, though substitution on the pyridine (B92270) ring is less favorable).
Considering the combined effects, electrophilic substitution is most likely to occur at the C5 or C7 position, directed by the activating methoxy group. The C5 position is sterically less hindered than the C7 position, which is situated between the methoxy and carboxylic acid groups. Therefore, substitution at C5 would generally be favored. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Conditions | Predicted Major Product |
| HNO₃/H₂SO₄ | 6-Methoxy-5-nitroisoquinoline-8-carboxylic acid |
| Br₂/FeBr₃ | 5-Bromo-6-methoxyisoquinoline-8-carboxylic acid |
| Cl₂/AlCl₃ | 5-Chloro-6-methoxyisoquinoline-8-carboxylic acid |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 5-Alkyl-6-methoxyisoquinoline-8-carboxylic acid |
| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl-6-methoxyisoquinoline-8-carboxylic acid |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is generally difficult unless the ring is activated by strong electron-withdrawing groups and contains a good leaving group. In the context of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely.
However, if a leaving group, such as a halogen, is introduced onto the ring, nucleophilic substitution can be achieved. For instance, if a halogen were present at the C1 or C3 position of the pyridine ring, it would be susceptible to nucleophilic attack. The benzene part of the ring is less reactive towards nucleophiles. The presence of the electron-donating methoxy group would further disfavor nucleophilic attack on the benzene ring. Therefore, functionalization via nucleophilic substitution would likely require prior modification of the isoquinoline core, such as halogenation.
The carboxylic acid group at the 8-position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives such as amides and esters.
Amide Bond Formation:
The conversion of the carboxylic acid to an amide is a common and important transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed for this purpose.
Table 2: Common Reagents for Amide Synthesis from this compound
| Coupling Reagent | Activating Agent | General Conditions |
| Thionyl chloride (SOCl₂) | Forms an acyl chloride intermediate | Reaction with amine in the presence of a base (e.g., triethylamine, pyridine) |
| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate | Often used with an additive like HOBt or DMAP to suppress side reactions and increase efficiency |
| HATU, HBTU, TBTU | Forms an activated ester | Reaction with amine in the presence of a non-nucleophilic base (e.g., DIPEA) |
The choice of coupling reagent and reaction conditions depends on the specific amine being used and the presence of other functional groups in the molecule.
Esterification:
Esterification of the carboxylic acid can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction to completion.
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester. Another mild method involves the use of alkylating agents, such as alkyl halides, in the presence of a base.
Table 3: Methods for Ester Synthesis from this compound
| Method | Reagents | General Conditions |
| Fischer Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) | Refluxing in excess alcohol |
| Acyl Halide Intermediate | SOCl₂ or (COCl)₂, then Alcohol | Two-step process, often with a base to neutralize HCl |
| Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃, Cs₂CO₃) | Reaction in a polar aprotic solvent (e.g., DMF, acetone) |
The synthesis of structural isomers of this compound is of interest for structure-activity relationship (SAR) studies. Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, are commonly employed for the construction of the isoquinoline core from appropriately substituted precursors.
Bischler-Napieralski Reaction:
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be aromatized. researchgate.netnih.gov To synthesize a methoxyisoquinoline carboxylic acid isomer, one would start with a substituted phenethylamine. For example, to synthesize 7-methoxyisoquinoline-5-carboxylic acid, a potential starting material would be 2-(3-methoxyphenyl)ethylamine, which would be acylated and then cyclized. The position of the carboxylic acid would need to be introduced either before or after the isoquinoline ring formation.
Pomeranz-Fritsch Reaction:
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. mdpi.com This method allows for the synthesis of isoquinolines with various substitution patterns on the benzene ring, depending on the starting benzaldehyde derivative. For instance, the synthesis of 6-methoxyisoquinoline-7-carboxylic acid could potentially start from 3-methoxy-4-formylbenzoic acid.
Table 4: Potential Synthetic Routes to Methoxyisoquinoline Carboxylic Acid Isomers
| Isomer | Potential Synthetic Approach | Key Starting Materials |
| 7-Methoxyisoquinoline-5-carboxylic acid | Bischler-Napieralski Reaction | 2-(3-Methoxyphenyl)ethylamine, Acylating agent with a masked carboxyl group |
| 6-Methoxyisoquinoline-7-carboxylic acid | Pomeranz-Fritsch Reaction | 3-Methoxy-4-formylbenzoic acid, Aminoacetaldehyde diethyl acetal |
| 5-Methoxyisoquinoline-8-carboxylic acid | Multi-step synthesis involving a substituted benzene derivative | e.g., 2-Bromo-3-methoxybenzoic acid |
The specific reaction conditions and the need for protecting groups would depend on the reactivity of the substituents on the starting materials.
Chemical Reactivity and Transformation Pathways of 6 Methoxyisoquinoline 8 Carboxylic Acid
Reactivity Profile of the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C-8 position is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution, reduction, and oxidation reactions.
Esterification and Amidation Reaction Mechanisms
Esterification: The conversion of 6-Methoxyisoquinoline-8-carboxylic acid to its corresponding esters typically proceeds via mechanisms such as the Fischer esterification. This acid-catalyzed reaction is a reversible process involving the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk The mechanism involves several equilibrium steps: protonation of the carbonyl oxygen, nucleophilic addition of the alcohol to form a tetrahedral intermediate, proton transfer, and subsequent elimination of water to yield the ester. masterorganicchemistry.com
| Reaction | Typical Reagents/Catalysts | Mechanism Highlights |
| Esterification | Alcohols (e.g., Methanol, Ethanol) | Acid-catalyzed (H₂SO₄, TsOH) nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk |
| Reversible reaction driven by Le Chatelier's principle. libretexts.org |
Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable without an activating agent due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the synthesis of amides from this compound requires specific methodologies. One approach involves the use of coupling agents that activate the carboxylic acid. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation by facilitating the reaction between equimolar amounts of a carboxylic acid and an amine. acs.org Another strategy, demonstrated for the related quinoline-3-carboxylic acids, utilizes tetraalkylthiuram disulfides as amidation reagents, providing a convenient route to heteroaromatic carboxamides. researchgate.net These methods proceed by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting nucleophilic attack by the amine.
| Reaction | Typical Reagents/Catalysts | Mechanism Highlights |
| Amidation | Amines + Coupling Agents | Activation of the carboxyl group is necessary. |
| B(OCH₂CF₃)₃ | Boron reagent facilitates direct amide formation. acs.org | |
| Tetraalkylthiuram Disulfides | Used for amidation of related aza-heteroaromatic carboxylic acids. researchgate.net |
Reduction Pathways to Corresponding Alcohols and Aldehydes
Reduction to Alcohols: The carboxylic acid group is one of the more difficult functional groups to reduce. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for its conversion to a primary alcohol (6-methoxyisoquinolin-8-yl)methanol. orgosolver.commasterorganicchemistry.com The reaction mechanism begins with a rapid acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, forming a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent hydride attacks on the carboxylate carbonyl lead to a tetrahedral intermediate which, after workup with a proton source, yields the primary alcohol. orgosolver.comreddit.com
Reduction to Aldehydes: The reduction of a carboxylic acid is difficult to stop at the intermediate aldehyde stage, as aldehydes are more reactive towards reducing agents like LiAlH₄ than the starting carboxylic acid. nih.gov Therefore, the selective reduction of this compound to 6-methoxyisoquinoline-8-carbaldehyde requires specialized methods. Modern approaches that avoid over-reduction include:
Conversion to an activated derivative: The carboxylic acid can first be converted to a more reactive derivative like an acid chloride or an N,N-disubstituted amide, which can then be selectively reduced to the aldehyde using specific reagents. researchgate.net
Photoredox Catalysis: Visible light photoredox catalysis has been developed for the direct reduction of carboxylic acids to aldehydes using hydrosilanes as the reducing agent. sci-hub.sersc.org This method offers mild conditions and high functional group tolerance. rsc.org
Thioester Intermediates: A two-step, one-pot procedure involves converting the carboxylic acid to a thioester, which is then reduced to the aldehyde using a palladium catalyst and a mild silane (B1218182) reductant (Fukuyama reduction) or a nickel catalyst. rsc.org
| Product | Reducing Agent(s) | Conditions & Notes |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent; requires anhydrous solvent (e.g., THF) followed by acidic workup. masterorganicchemistry.commasterorganicchemistry.com |
| Borane (BH₃·THF) | An alternative strong reducing agent that is chemoselective for carboxylic acids over some other functional groups. khanacademy.org | |
| Aldehyde | Hydrosilanes + Photoredox Catalyst | Mild, selective method for direct reduction. rsc.org |
| Conversion to Thioester, then Ni/Silane or Pd/Silane | Two-step, one-pot Fukuyama-type reduction. researchgate.netrsc.org |
Oxidation Reactions and Derivative Formation
Ring Oxidation: Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can lead to the oxidative degradation of the isoquinoline (B145761) ring system. youtube.com Depending on the conditions, this could cleave either the pyridine (B92270) or the benzene (B151609) ring, leading to the formation of dicarboxylic acids. youtube.com
Oxidative Demethylation: The methoxy (B1213986) group on the benzene ring can be susceptible to oxidation. In biological systems, and with certain chemical oxidants, O-demethylation can occur, converting the 6-methoxy group into a 6-hydroxy group. This transformation, observed in other methoxylated flavonoids and aromatic compounds, would form a phenolic derivative of the parent molecule. nih.gov
Reactivity of the Isoquinoline Ring System
The reactivity of the heterocyclic isoquinoline core is influenced by the electron-withdrawing nature of the pyridine ring and the electronic effects of the substituents on the benzene ring.
Influence of the Methoxy Substituent on Aromatic Reactivity and Regioselectivity
The methoxy group at the C-6 position plays a crucial role in directing the reactivity of the benzene portion of the isoquinoline ring, particularly in electrophilic aromatic substitution reactions. The methoxy group exhibits a dual electronic effect:
Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic ring, increasing electron density at the ortho (C-5 and C-7) and para (C-8, though this position is already substituted) positions. This is a strong, activating effect. stackexchange.com
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond. This is a deactivating effect. stackexchange.comviu.ca
For electrophilic substitution, the resonance effect dominates, making the methoxy group a strong activating and ortho, para-directing group. vaia.comlibretexts.org In 6-methoxyisoquinoline (B27300), this means that positions C-5 and C-7 are significantly activated towards electrophiles compared to the unsubstituted isoquinoline. The pyridine part of the isoquinoline nucleus is electron-deficient and generally deactivated towards electrophilic attack. Therefore, electrophilic substitution would be strongly directed to the C-5 or C-7 positions of the benzene ring. The precise regioselectivity between C-5 and C-7 would depend on steric factors and the specific reaction conditions. This directing effect is a common principle used in the synthesis of substituted isoquinolines. researchgate.net
Intermolecular and Intramolecular Reaction Dynamics of the Isoquinoline Core
Intermolecular Interactions: The structure of this compound allows for significant intermolecular interactions, primarily through hydrogen bonding.
Carboxylic Acid Dimers: Like most carboxylic acids, it is expected to form strong, hydrogen-bonded cyclic dimers in the solid state and in non-polar solvents, where the carboxyl groups of two molecules interact. libretexts.org
O-H···N Hydrogen Bonds: The nitrogen atom of the isoquinoline ring is a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds between the carboxylic acid's hydroxyl proton and the nitrogen of an adjacent molecule. nih.gov This type of O—H⋯N interaction has been observed in the crystal structure of the related isoquinoline-1-carboxylic acid, leading to the formation of molecular chains. researchgate.net These combined interactions can create complex supramolecular architectures. mdpi.com
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the exact placement of atoms and their connectivity within 6-Methoxyisoquinoline-8-carboxylic acid can be established.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The acidic proton of the carboxyl group is anticipated to be highly deshielded, appearing as a broad singlet in the downfield region of the spectrum, typically between 10–12 ppm. jove.com The protons on the aromatic isoquinoline ring would reside in the 7.0-9.5 ppm range, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-donating methoxy and electron-withdrawing carboxylic acid groups. The methoxy group protons would appear as a sharp singlet, typically around 4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 165–180 ppm. jove.com The carbons of the aromatic isoquinoline ring would generate a series of signals between approximately 110 and 150 ppm. The methoxy group carbon is expected to appear at around 55-60 ppm.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | ¹H | 10.0 - 12.0 | Broad singlet, highly deshielded due to acidity. jove.com |
| Isoquinoline H (e.g., H1, H3, H4, H5, H7) | ¹H | 7.0 - 9.5 | Complex multiplets, shifts influenced by substituents and N-atom. |
| -OCH₃ | ¹H | ~4.0 | Sharp singlet. |
| -COOH | ¹³C | 165 - 180 | Carbonyl carbon, deshielded. jove.com |
| Isoquinoline C (aromatic) | ¹³C | 110 - 150 | Multiple signals for the 9 aromatic carbons. |
| -OCH₃ | ¹³C | 55 - 60 | Aliphatic carbon attached to oxygen. |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two or three bonds. libretexts.org This would establish the connectivity of protons on the aromatic rings, for example, by showing a cross-peak between H-3 and H-4, confirming their adjacency.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. For instance, the singlet at ~4.0 ppm would show a correlation to the carbon signal at ~55-60 ppm, confirming their assignment as the methoxy group.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to be dominated by features from the carboxylic acid group. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The carbonyl (C=O) stretching vibration should produce a strong, sharp peak, typically between 1680-1710 cm⁻¹ for an aromatic acid. researchgate.net
Other significant absorptions include the C-O stretching of the carboxylic acid and the aryl ether, which appear in the 1200-1320 cm⁻¹ region. orgchemboulder.com Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches typically appear above 3000 cm⁻¹. udel.edu The aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. udel.edu An out-of-plane O-H bend from the carboxylic acid dimer is also a characteristic feature, often found near 920 cm⁻¹. libretexts.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |
| C-O Stretch | Carboxylic Acid / Aryl Ether | 1210 - 1320 | Strong |
| O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | ~920 | Broad, Medium |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₁₁H₉NO₃), the monoisotopic mass is 203.05824 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental formula.
While experimental fragmentation data is scarce, predictable fragmentation patterns for aromatic carboxylic acids offer insight. The molecular ion peak (M⁺•) is expected to be prominent due to the stability of the aromatic system. whitman.edu Common fragmentation pathways would likely include:
Loss of a hydroxyl radical ([M-17]⁺): A characteristic fragmentation of carboxylic acids. libretexts.org
Loss of the carboxyl group ([M-45]⁺): Cleavage of the COOH group to yield a stable 6-methoxyisoquinoline (B27300) cation. whitman.edulibretexts.org
Loss of a methoxy radical ([M-31]⁺): Cleavage of the C-O bond of the ether.
Predicted mass-to-charge ratios for various adducts of the molecule have been calculated and are presented below.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 204.06552 |
| [M+Na]⁺ | 226.04746 |
| [M-H]⁻ | 202.05096 |
| [M+K]⁺ | 242.02140 |
| [M+NH₄]⁺ | 221.09206 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state. Although a crystal structure for this compound has not been reported in the public domain, such an analysis would provide definitive information on bond lengths, bond angles, and torsional angles. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The absorption spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The primary chromophore in this compound is the extended π-conjugated system of the isoquinoline ring. This system is expected to give rise to intense π → π* electronic transitions. The presence of the methoxy group (an auxochrome) and the carboxylic acid group, which are in conjugation with the ring system, are expected to modulate the absorption wavelengths, likely causing a bathochromic (red) shift compared to unsubstituted isoquinoline. rsc.org The spectrum would likely exhibit multiple strong absorption bands in the UV region, potentially between 250 and 350 nm. mdpi.com Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at longer wavelengths.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net The initial step in any computational analysis is geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. doi.org For 6-Methoxyisoquinoline-8-carboxylic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. These theoretical parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.net
Once the geometry is optimized, further DFT calculations can reveal a wealth of information about the molecule's electronic properties, which are explored through more specific analyses like MEP, FMO, and NBO.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. worldscientific.com The MEP map uses a color scale to denote different electrostatic potential values:
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the nitrogen atom in the isoquinoline (B145761) ring. worldscientific.comdntb.gov.ua
Blue regions signify areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group.
Green regions represent areas of neutral potential.
By analyzing the MEP surface, researchers can identify the most probable sites for intermolecular interactions, including hydrogen bonding. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Properties
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons. In a molecule like this compound, the HOMO is likely distributed across the electron-rich isoquinoline ring system. mku.ac.ke
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. The LUMO is often located on the parts of the molecule that can best stabilize an additional electron. mku.ac.ke
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, suggesting that the molecule can be easily excited. worldscientific.comresearchgate.net This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential use in optoelectronics. researchgate.net
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
For this compound, NBO analysis would identify key donor-acceptor interactions. For example, it could quantify the stabilization energy (E(2)) associated with electron delocalization from lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic ring system. researchgate.netmku.ac.ke Larger E(2) values indicate stronger interactions and greater molecular stability. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aip.org An MD simulation would allow researchers to observe the conformational flexibility of this compound, particularly the rotation around the single bonds connecting the carboxylic acid and methoxy groups to the isoquinoline ring. aip.orgresearchgate.net
By simulating the molecule in different environments (e.g., in a vacuum, in a solvent like water, or interacting with a surface), MD can provide insights into:
Conformational Stability: Identifying the most stable and frequently occurring conformations of the molecule. aip.org
Solvent Effects: How the presence of solvent molecules affects the structure and dynamics.
Intermolecular Interactions: Simulating how the molecule interacts with other molecules, which is crucial for understanding its behavior in a condensed phase or biological system. nepjol.info
Topological Studies (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): This method is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules. nih.govdntb.gov.ua An RDG analysis would map these interactions in 3D space, which is particularly useful for understanding crystal packing and supramolecular assembly. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions in a molecule where there is a high probability of finding an electron pair. nih.govcapes.gov.br They provide a clear depiction of core electrons, covalent bonds, and lone pairs, offering a visual confirmation of the molecule's Lewis structure and bonding patterns. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, making them candidates for materials used in telecommunications and optical computing. mdpi.com Computational methods, particularly DFT, can predict a molecule's NLO response by calculating key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group attached to the polarizable isoquinoline ring system suggests it might possess NLO properties. Theoretical calculations would quantify these properties and help determine its potential for NLO applications. researchgate.netmdpi.com
Quantitative Structure-Reactivity and Structure-Property Relationship (QSPR) Modeling
A search of publicly available chemical databases provides predicted data for this compound. For instance, the predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is calculated to be 1.6. uni.lu This value suggests a moderate degree of lipophilicity, which can influence the compound's solubility and membrane permeability.
Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been calculated for various adducts of this compound. These values are important in analytical techniques such as ion mobility-mass spectrometry. The predicted CCS for the protonated molecule [M+H]+ is 140.3 Ų, while for the deprotonated molecule [M-H]⁻ it is 142.7 Ų. uni.lu
In the broader context of isoquinoline and quinoline (B57606) derivatives, QSAR studies have been employed to correlate molecular structures with various biological activities. For example, QSAR models for other isoquinoline derivatives have utilized descriptors to understand their inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3). researchgate.net Similarly, studies on quinoline derivatives have developed QSAR models to predict their potential as P-glycoprotein inhibitors in combating multidrug resistance in cancer. nih.gov These studies typically involve a range of descriptors, including electronic, steric, geometric, and energetic parameters, to build a predictive model. pensoft.net
Below is a table of computationally predicted properties for this compound.
| Predicted Property | Value | Adduct | Predicted CCS (Ų) |
|---|---|---|---|
| XlogP | 1.6 | [M+H]+ | 140.3 |
| [M+Na]+ | 149.5 | ||
| [M-H]- | 142.7 | ||
| [M+NH4]+ | 158.5 | ||
| [M+K]+ | 146.9 | ||
| [M+H-H2O]+ | 133.7 | ||
| [M+HCOO]- | 161.1 | ||
| [M+CH3COO]- | 183.3 | ||
| [M+Na-2H]- | 147.7 | ||
| [M]+ | 142.1 | ||
| [M]- | 142.1 |
Biosynthetic Pathways and Biological Origins of Isoquinoline Alkaloids Contextual Studies
Metabolic Precursors in Isoquinoline (B145761) Alkaloid Biosynthesis (e.g., Tyrosine, Phenylalanine)
The journey of isoquinoline alkaloid biosynthesis begins with the aromatic amino acid L-tyrosine. ontosight.aikegg.jp Tyrosine serves as the fundamental building block for the entire isoquinoline scaffold. The biosynthetic pathway proceeds via the decarboxylation of tyrosine or its hydroxylated derivative, L-DOPA, to yield dopamine (B1211576). kegg.jp Concurrently, tyrosine is also converted into 4-hydroxyphenylacetaldehyde. kegg.jp These two tyrosine-derived molecules, dopamine and 4-hydroxyphenylacetaldehyde, are the key precursors that undergo a crucial condensation reaction to form the central intermediate from which most isoquinoline alkaloids are derived. kegg.jp While tyrosine is the primary precursor, phenylalanine can also contribute to the metabolic pool from which these compounds are synthesized.
The initial steps set the stage for the formation of the basic isoquinoline structure. The pathway's reliance on tyrosine highlights a direct link between primary metabolism (amino acid synthesis) and the complex secondary metabolism that produces this diverse array of alkaloids. biocyclopedia.com
Enzymatic Steps and Gene Expression in Isoquinoline Alkaloid Production
The conversion of tyrosine-derived precursors into the vast array of isoquinoline alkaloids is orchestrated by a series of highly specific enzymatic reactions. Each step is catalyzed by a particular enzyme, the production of which is encoded by specific genes. The first committed step in the biosynthesis of most benzylisoquinoline alkaloids (BIAs) is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). ontosight.airesearchgate.net
This initial product, (S)-norcoclaurine, is then sequentially modified by a series of enzymes, including methyltransferases and oxidoreductases, to create key branch-point intermediates like (S)-reticuline. biocyclopedia.com Reticuline is a pivotal intermediate that can be directed into various sub-pathways leading to different structural classes of alkaloids, such as morphinans (morphine), protoberberines (berberine), and benzophenanthridines (sanguinarine). biocyclopedia.comkegg.jp
Key enzymes in this central pathway include:
Tyrosine/Dopa Decarboxylase (TYDC): Converts tyrosine and L-DOPA to tyramine (B21549) and dopamine, respectively. biocyclopedia.com
Norcoclaurine Synthase (NCS): Catalyzes the formation of the isoquinoline core. ontosight.airesearchgate.net
O-Methyltransferases (OMTs): Such as norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), which add methyl groups at specific positions. biocyclopedia.comresearchgate.net
N-Methyltransferases (NMTs): Including coclaurine (B195748) N-methyltransferase (CNMT), which adds a methyl group to a nitrogen atom. biocyclopedia.comontosight.ai
Cytochrome P450 Monooxygenases: A large family of enzymes that catalyze various hydroxylation and ring-coupling reactions, such as (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) and berbamunine (B191780) synthase (CYP80A1). biocyclopedia.com
Berberine (B55584) Bridge Enzyme (BBE): Catalyzes the formation of the characteristic "berberine bridge" in the synthesis of protoberberine alkaloids by forming a methylenedioxy bridge. biocyclopedia.comontosight.ai
The expression of the genes encoding these enzymes is tightly regulated, often being tissue-specific or induced in response to environmental stimuli, which accounts for the variation in alkaloid profiles across different plants and conditions. biocyclopedia.com
| Enzyme | Abbreviation | Function in Biosynthesis |
|---|---|---|
| Tyrosine/Dopa Decarboxylase | TYDC | Decarboxylates Tyrosine/L-DOPA to produce Tyramine/Dopamine. biocyclopedia.com |
| Norcoclaurine Synthase | NCS | Catalyzes the first committed step, forming the isoquinoline skeleton. ontosight.airesearchgate.net |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. biocyclopedia.com |
| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine. biocyclopedia.comontosight.ai |
| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | A P450 enzyme that hydroxylates N-methylcoclaurine. biocyclopedia.com |
| Berberine Bridge Enzyme | BBE | Forms the methylenedioxy bridge in protoberberine synthesis. biocyclopedia.comontosight.ai |
Microbial and Biotechnological Approaches for Isoquinoline Alkaloid Synthesis
The complex structures of isoquinoline alkaloids make their chemical synthesis difficult and costly. nih.gov This has driven significant research into using microbial systems as bio-factories for their production. Advances in metabolic engineering and synthetic biology have enabled the reconstruction of plant biosynthetic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast). nih.gov
Researchers have successfully engineered microbes to produce key intermediates, such as (S)-reticuline, from simple starting materials like glucose or tyrosine derivatives. researchgate.net This is achieved by introducing the necessary plant genes that encode the biosynthetic enzymes into the microbial host. For instance, a combination of microbial and plant enzymes has been used to synthesize (S)-reticuline from dopamine in engineered E. coli. Further co-culturing of these engineered microbes with yeast strains expressing downstream enzymes has enabled the production of more complex alkaloids, such as magnoflorine (B1675912) and scoulerine.
These biotechnological approaches offer several advantages over traditional plant extraction, including:
Faster production cycles.
Production in controlled fermenters, independent of climate and geography.
The potential to create novel alkaloid derivatives by introducing enzymes from different pathways. nih.gov
| Microorganism | Target Compound | Key Engineering Strategy |
|---|---|---|
| Escherichia coli | (S)-Reticuline | Expression of plant enzymes to convert dopamine to reticuline. |
| Saccharomyces cerevisiae (yeast) | Stylopine | Expression of BBE and P450 enzymes to convert reticuline. researchgate.net |
| Co-culture of E. coli and S. cerevisiae | Magnoflorine, Scoulerine | Splitting the pathway between two different microbial hosts. |
Transcriptome and Metabolome Analysis in Biosynthetic Pathway Elucidation
Understanding the intricate network of genes and enzymes involved in isoquinoline alkaloid biosynthesis has been greatly accelerated by modern 'omics' technologies. Transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) provide powerful tools to elucidate these complex pathways.
By comparing the transcriptomes of different plant tissues (e.g., roots vs. leaves) or plants grown under different conditions, researchers can identify genes that are highly expressed in correlation with the accumulation of specific alkaloids. For example, a comparative transcriptome analysis of the roots and leaves of Stephania tetrandra revealed that the genes for isoquinoline alkaloid biosynthesis were significantly upregulated in the roots, consistent with the higher alkaloid content found there.
Metabolome analysis, often using techniques like UPLC-MS/MS, allows for the comprehensive identification and quantification of hundreds of metabolites, including known and novel alkaloids, within a plant sample. When combined, transcriptomics and metabolomics create a powerful approach to:
Discover novel genes and enzymes in the biosynthetic pathway.
Identify rate-limiting steps in production.
Uncover regulatory networks, including transcription factors that control the expression of pathway genes.
Studies in plants like Coptis chinensis have utilized this integrated approach to provide new insights into the biosynthesis of important alkaloids like berberine and to identify targets for biotechnological improvement of their yields.
Academic Research Applications of 6 Methoxyisoquinoline 8 Carboxylic Acid and Its Scaffolds
Role as a Key Synthetic Building Block in Complex Heterocyclic Molecule Construction
6-Methoxyisoquinoline-8-carboxylic acid serves as a valuable scaffold in organic synthesis, prized for its embedded isoquinoline (B145761) core, which is recognized as a "privileged structure" in the creation of complex molecules. nih.govsigmaaldrich.com The strategic placement of the methoxy (B1213986) and carboxylic acid groups on the isoquinoline ring provides chemists with reactive handles for elaborate molecular construction. These functional groups allow for a variety of chemical transformations, enabling the acid to act as a key precursor in the assembly of more intricate heterocyclic systems. nsf.govjackwestin.commsu.edu
The carboxylic acid moiety at the 8-position is particularly useful. It can be converted into a range of other functional groups, such as esters, amides, or acyl halides, or it can be removed entirely through decarboxylation, providing a route to 8-substituted 6-methoxyisoquinolines. jackwestin.comorganic-chemistry.orgmdpi.com This functional group versatility allows for its incorporation into larger, polycyclic frameworks through reactions like intramolecular cyclizations or cross-coupling reactions. nih.govnih.gov
Furthermore, the isoquinoline nitrogen atom and the aromatic rings offer sites for further functionalization. Methodologies such as the Pomeranz–Fritsch–Bobbitt cyclization are classic routes to form the tetrahydroisoquinoline core, and optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids are considered important building blocks for synthesizing both natural products and synthetic pharmaceuticals. nih.govmdpi.com The inherent structure of this compound makes it an ideal starting point for such synthetic endeavors, enabling the construction of diverse and complex molecular architectures. nih.govresearchgate.net
Exploration and Design of Novel Isoquinoline-Based Chemical Scaffolds for Research Purposes
The isoquinoline framework is a cornerstone in medicinal chemistry and drug discovery, acting as a template for designing novel molecular structures with potential biological activities. nih.govrsc.org this compound is an excellent starting point for the exploration and design of new chemical scaffolds for research. Its core structure can be systematically modified to generate libraries of related compounds, allowing researchers to investigate structure-activity relationships (SAR). nih.gov
The design of novel scaffolds often involves altering the substituents on the isoquinoline ring. For example, the methoxy group at the 6-position can be demethylated to a hydroxyl group, which can then be used as a point for further derivatization. Similarly, the carboxylic acid at the 8-position can be coupled with various amines or alcohols to create a diverse set of amides and esters. mdpi.comresearchgate.net This modular approach enables the generation of a wide chemical space around the central isoquinoline core.
These newly designed scaffolds are not intended as immediate drug candidates but as research tools to probe biological systems. nih.govrsc.org By synthesizing and screening these compound libraries, researchers can identify novel molecular shapes and functionalities that may interact with biological targets in unique ways, leading to new avenues of scientific inquiry. rsc.org
Investigations into Molecular Target Interactions and Potential Mechanisms of Action at a Cellular or Enzyme Level
Derivatives of isoquinoline and the closely related quinoline (B57606) carboxylic acids have been the subject of numerous investigations to understand their interactions with molecular targets at the cellular and enzymatic levels. rsc.org While specific studies on this compound itself are limited in the public domain, research on analogous structures provides insight into the potential mechanisms of action for scaffolds of this class. The carboxylic acid group is a key feature, as it can mimic the phosphate (B84403) group of nucleotides or interact with catalytic zinc ions in metalloenzymes. nih.gov
Compounds featuring a quinoline or isoquinoline carboxylic acid core have been shown to act as enzyme inhibitors. For instance, certain quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases (h-NTPDases), enzymes that play a role in tumor immune evasion by converting ATP to adenosine. researchgate.net Other related structures, such as anilinoquinazoline-based carboxylic acids, have been developed as non-classical inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumors. nih.govresearchgate.net Additionally, quinazoline-4-carboxylic acid derivatives have been investigated as inhibitors of Aurora A kinase, a key regulator of cell division. mdpi.com
These studies demonstrate that the isoquinoline-carboxylic acid scaffold can be directed to interact with specific binding sites on enzymes, often involving coordination with metal ions or hydrogen bonding with key amino acid residues. Molecular docking studies are frequently used to complement experimental data, providing a theoretical model of how these compounds bind to their targets and exert their effects. researchgate.net
| Scaffold Class | Enzyme Target | Observed Inhibition (IC₅₀ or Kᵢ) | Potential Mechanism/Significance | Reference |
|---|---|---|---|---|
| Quinoline-6-carboxylic acid derivatives | Human Ectonucleotidases (e.g., h-NTPDase1) | IC₅₀ values in the sub-micromolar range (e.g., 0.28 µM) | Inhibition of ATP conversion to adenosine, relevant to cancer immunotherapy research. | researchgate.net |
| Anilinoquinazoline-based carboxylic acids | Human Carbonic Anhydrase IX & XII (hCA IX, XII) | Kᵢ values in the sub-micromolar to micromolar range (e.g., 0.79 µM for hCA IX) | Inhibition of tumor-associated enzymes involved in pH regulation and proliferation. | nih.gov |
| Quinazoline-4-carboxylic acid derivatives | Aurora A Kinase | Varying inhibitory activities, with halogenated derivatives showing higher potency. | Targeting a key enzyme in cell cycle regulation, a common strategy in cancer research. | mdpi.com |
Development of Chemical Probes and Research Tools for Biological Systems
A high-quality chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study its function in detail. nih.govrsc.org this compound possesses features that make its scaffold suitable for development into such research tools. The "reverse design" approach, where a molecule with known biological activity is modified into a probe, is a common strategy. semanticscholar.org
The carboxylic acid group is an ideal attachment point for various reporter tags. nih.gov For instance, it can be coupled to:
Fluorophores: To create fluorescent probes for visualizing the localization of a target protein within cells using microscopy or flow cytometry. mskcc.org
Biotin: To enable affinity purification of the target protein and its binding partners from cell lysates for identification by mass spectrometry (a technique known as chemical proteomics). mskcc.org
Photo-affinity labels: To allow for covalent cross-linking to the target protein upon UV irradiation, facilitating target identification.
The development of a chemical probe requires rigorous characterization to ensure it is potent, selective, and suitable for the intended biological system. nih.govnih.gov While a drug needs to have favorable pharmacokinetic properties for therapeutic use, a chemical probe is optimized for its utility in generating reliable data in a research setting. nih.gov The isoquinoline scaffold, being a common feature in many bioactive molecules, provides a solid foundation for creating such specialized research tools. semanticscholar.org
Applications in Materials Science Research
Beyond biological applications, the rigid, aromatic structure of the isoquinoline core lends itself to uses in materials science, particularly in optoelectronics and sensor technology. numberanalytics.comamerigoscientific.com
Precursor in Organic Light-Emitting Diode (OLED) Development
Isoquinoline and quinoline derivatives are well-established components in the field of organic electronics due to their excellent photophysical properties. mdpi.com These heterocyclic compounds possess high photoluminescence quantum yields and tunable electrochemical properties, making them suitable for use as emitters or charge-transport materials in Organic Light-Emitting Diodes (OLEDs). numberanalytics.comtandfonline.comresearchgate.net The planar and conjugated nature of the isoquinoline ring facilitates efficient charge transport and radiative recombination, which are essential for bright and efficient light emission. mdpi.comdergipark.org.tr
Researchers can modify the isoquinoline scaffold, such as that of this compound, to fine-tune the emission color and performance of OLED devices. mdpi.com For example, attaching different functional groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby changing the emitted light from blue to green or red. researchgate.net Derivatives are often used in multi-layer OLED devices, serving as part of the emissive layer or as electron-transporting materials to improve device efficiency and stability. tandfonline.com
| Material Type | Role in OLED | Emission Color/Wavelength | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Iridium(III) complexes with 1-(6-methoxynaphthalen-2-yl)isoquinoline ligand | Emissive Material | Red (~610 nm) | Good photophysical properties suitable for solution-processed OLEDs. | researchgate.net |
| 1,3-diphenylpyrazoloquinoline derivatives | Emissive Dopant | Green | Achieved brightness of ~800 cd/m² in a double-layer device structure. | tandfonline.com |
| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Material | UV/Visible Region | Demonstrated utility as a fluorescent material in a fabricated OLED device. | researchgate.netdergipark.org.tr |
Components in Chemosensor Design for Metal Ions
The ability of the isoquinoline nitrogen and a suitably positioned oxygen-containing functional group (like a carboxylic acid or hydroxyl group) to chelate metal ions makes this scaffold highly effective for designing chemosensors. yyu.edu.trnih.gov A chemosensor is a molecule that signals the presence of a specific chemical species, in this case, metal ions, through a change in an observable property, most commonly color (colorimetric) or fluorescence (fluorometric). mdpi.com
A sensor based on the this compound framework would utilize the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group to form a stable coordination complex with a target metal ion. This binding event alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a distinct change in its absorption or emission spectrum. nih.gov For example, the sensor might be non-fluorescent on its own but become brightly fluorescent upon binding a specific ion ("turn-on" sensor), or vice-versa ("turn-off" sensor). nih.gov
Researchers have successfully designed quinoline and isoquinoline-based chemosensors for the selective and sensitive detection of various environmentally and biologically important metal ions, including Pb²⁺, Hg²⁺, Zn²⁺, and Ag⁺. mdpi.comnih.govresearchgate.net The selectivity of the sensor can be tuned by modifying the structure of the binding pocket to favor a specific ion's size, charge, and coordination preference. researchgate.net
Use as Processing Additives in Advanced Materials
While specific studies detailing the use of this compound as a processing additive in advanced materials are not prominent in the available literature, the functionalities present in the molecule—a nitrogen-containing heterocyclic quinoline ring and a carboxylic acid group—are known to be beneficial as additives, particularly in the field of perovskite solar cells (PSCs).
Organic-inorganic hybrid perovskites are a class of materials that have shown great promise for next-generation solar cells due to their high absorption coefficients and long carrier lifetimes. However, defects in the perovskite crystal lattice can limit the efficiency and stability of these devices. researchgate.net Processing additives are often incorporated into the perovskite precursor solution to improve the quality of the perovskite film.
The general mechanism of action for such additives often involves:
Defect Passivation: The functional groups of the additive molecule can coordinate with undercoordinated ions in the perovskite lattice, reducing charge carrier traps. researchgate.netrsc.org
Crystal Growth Control: Additives can influence the crystallization process of the perovskite film, leading to larger grain sizes and reduced grain boundaries, which can act as sites for charge recombination. mdpi.com
Improved Film Morphology: The use of additives can result in more uniform and higher-quality perovskite films. researchgate.net
Given these principles, this compound possesses the necessary functional groups to potentially serve as an effective processing additive in the fabrication of advanced materials like perovskite solar cells. The carboxylic acid and the isoquinoline nitrogen could synergistically passivate defects and improve the material's properties. However, specific research to validate this application for this particular compound is needed.
Advanced Bioisosterism and Scaffold Hopping Studies for Research Compound Libraries
The concepts of bioisosterism and scaffold hopping are central to modern medicinal chemistry for the discovery of new drugs with improved properties. niper.gov.innamiki-s.co.jp These strategies involve modifying a known active molecule to identify novel chemotypes that retain the desired biological activity while offering advantages in terms of potency, selectivity, or pharmacokinetic profiles. niper.gov.in
Bioisosterism of the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in many biologically active compounds, often acting as a key pharmacophoric element that interacts with biological targets. ucc.ie However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability, metabolic instability, or unwanted toxicities. nih.govresearchgate.net Bioisosteric replacement is a widely used strategy to address these issues. drughunter.com A bioisostere is a functional group or molecule that has similar physical or chemical properties to the group it is replacing, leading to a similar biological response. drughunter.com
For the 8-carboxylic acid group of this compound, a variety of bioisosteric replacements could be considered in a drug discovery program. Common carboxylic acid bioisosteres include:
| Bioisostere | Potential Advantages | Reference |
| Tetrazole | Increased metabolic stability, improved oral bioavailability. | drughunter.com |
| Acyl Sulfonamide | Enhanced lipophilicity, resistance to glucuronidation. | nih.gov |
| Hydroxamic Acid | Can mimic hydrogen bonding patterns, potential for unique target interactions. | nih.gov |
| Isoxazolol | Can alter physicochemical properties and target interactions. | nih.gov |
Scaffold Hopping from the Isoquinoline Core
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular backbones (scaffolds) that can serve as alternatives to a known active scaffold. niper.gov.in This is particularly useful for generating novel intellectual property and overcoming limitations of the original molecular series. niper.gov.in
The methoxyisoquinoline scaffold is a key component of many biologically active natural products and synthetic compounds. Research has shown that derivatives of this scaffold can be used in scaffold hopping studies to discover new classes of therapeutic agents. For example, a study identified 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) through a scaffold hopping approach. nih.gov This demonstrates the utility of the 8-substituted methoxyisoquinoline core in generating new chemical entities with potential therapeutic value. nih.gov
Fragment-based drug discovery (FBDD) is another approach where the isoquinoline scaffold can serve as a template for developing new inhibitors, for instance, against protein kinases. researchoutreach.org By screening a library of isoquinoline-based fragments and then merging the "hits," potent inhibitors can be designed. researchoutreach.org
In the context of this compound, the core scaffold could be used as a starting point in a scaffold hopping campaign to discover compounds for various biological targets. The general process would involve:
Identifying the key pharmacophoric features of the this compound scaffold.
Using computational tools or chemical intuition to propose alternative scaffolds that maintain the spatial arrangement of these key features.
Synthesizing and testing a library of compounds based on the new scaffolds to identify promising new lead structures.
The isoquinoline framework's versatility and the potential for diverse functionalization make it a valuable starting point for such advanced medicinal chemistry studies. researchoutreach.org
Q & A
Q. How should researchers address discrepancies in spectral data across different labs?
- Methodology : Implement collaborative validation:
- Share raw NMR/FT-IR files via open-access platforms (e.g., Zenodo).
- Use standardized reference compounds (e.g., deuterated solvents for NMR calibration).
- Apply multivariate statistical analysis (PCA) to identify outlier datasets .
Tables for Key Data
Table 1: Comparative Reactivity of Quinoline Carboxylic Acids
| Compound | Carboxylic Acid pKa | Stability in Aqueous pH 7 | Key Reference |
|---|---|---|---|
| This compound | ~3.2 (estimated) | Stable ≤48 hours | |
| 4-Chloro-2-methylquinoline-6-carboxylic acid | 2.9 | Stable ≤24 hours |
Table 2: Recommended Analytical Parameters
| Technique | Parameters | Application Example |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH (60:40) | Purity assessment |
| ¹H NMR | DMSO-d₆, 400 MHz, δ 8.2–8.5 (quinoline H) | Substituent position confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
